2-Chloro-3-hydrazinylpyrazine

Beschreibung

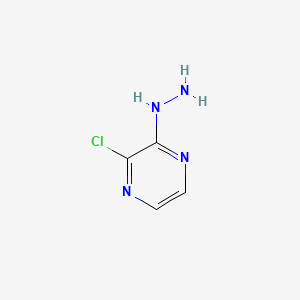

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUGNIKJWZNTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313546 | |

| Record name | 2-chloro-3-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-28-2 | |

| Record name | 63286-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Hydrazinylpyrazine

Synthetic Routes from Dichloropyrazine Precursors

The principal and most documented method for synthesizing 2-chloro-3-hydrazinylpyrazine involves the direct reaction of a dichloropyrazine isomer with a hydrazine (B178648) source.

Reaction of 2,3-Dichloropyrazine (B116531) with Hydrazine Monohydrate

The most common synthetic route to this compound is the nucleophilic aromatic substitution of 2,3-dichloropyrazine with hydrazine monohydrate. chemrxiv.orgresearchgate.net This reaction leverages the different reactivity of the two chlorine atoms on the pyrazine (B50134) ring, allowing for a selective substitution. The hydrazine nucleophile preferentially attacks the carbon at position 3.

The general procedure involves dissolving 2,3-dichloropyrazine in a suitable solvent, typically a polar protic solvent like ethanol (B145695). chemrxiv.orgresearchgate.net Hydrazine monohydrate is then added to the solution, and the mixture is heated under reflux for a period ranging from a few hours to overnight. chemrxiv.orgresearchgate.net Upon cooling, the product often precipitates from the reaction mixture and can be isolated through filtration. researchgate.net One study reported dissolving 2,3-dichloropyrazine in ethanol, adding hydrazine monohydrate, and refluxing the mixture overnight to yield the desired product. chemrxiv.org Another procedure specifies reacting 2,3-dichloropyrazine with hydrazine hydrate (B1144303) in ethanol at 85°C with stirring for 2 hours. researchgate.net After the reaction completes, the mixture is cooled and poured into ice water, leading to the precipitation of a yellowish crystalline product. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing production costs. researchgate.net Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

Ethanol is frequently used as the solvent because it facilitates the nucleophilic substitution and can provide high yields. researchgate.net The reaction is typically carried out at reflux temperature, which for ethanol is around 78°C, although specific temperatures like 85°C have also been reported to be effective. researchgate.net The duration of the reaction can vary, with some procedures lasting for 2 hours, while others continue overnight to ensure completion. chemrxiv.orgresearchgate.net

Control over the stoichiometry, specifically the amount of hydrazine hydrate relative to the 2,3-dichloropyrazine, is important to prevent over-substitution, which would lead to the formation of by-products. By carefully controlling these conditions, researchers have been able to achieve high yields. For instance, one optimized procedure reported a yield of 97% for the synthesis of this compound. researchgate.net Another synthesis, using a similar methodology, reported a yield of 67%. chemrxiv.org

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyrazine | Hydrazine Monohydrate | Ethanol | 85°C (Reflux) | 2 hours | 97% | researchgate.net |

| 2,3-Dichloropyrazine | Hydrazine Monohydrate | Ethanol | Reflux | Overnight | 67% | chemrxiv.org |

Alternative Synthetic Strategies

While the reaction with 2,3-dichloropyrazine is the most prevalent, alternative strategies for the synthesis of this compound exist. One such method involves the reduction of 2-chloro-3-nitropyrazine. In this approach, the nitro group at the 3-position is selectively reduced to a hydrazinyl group. This reduction can be achieved using hydrazine hydrate in the presence of a catalyst, such as Raney nickel or palladium on carbon, with ethanol often serving as the solvent. The reaction is typically conducted by heating the mixture under reflux. This alternative route avoids the use of dichlorinated precursors but requires the synthesis of the nitrated starting material.

Reactivity and Reaction Mechanisms of 2 Chloro 3 Hydrazinylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyrazine (B50134). allen.intotal-synthesis.com In the context of 2-Chloro-3-hydrazinylpyrazine and related halopyrazines, SNAr can proceed through different mechanistic pathways, leading to either direct replacement of the halogen (ipso-substitution) or substitution at a different position on the ring (tele-substitution).

Ipso-Substitution Pathways and Mechanisms

Ipso-substitution is the direct displacement of a leaving group, in this case, the chlorine atom, by a nucleophile. chem-soc.si The generally accepted mechanism for this reaction on an electron-poor aromatic system involves a two-step addition-elimination process. allen.intotal-synthesis.com

The first step is the nucleophilic attack on the carbon atom directly attached to the chlorine atom. acs.orgchemrxiv.org This attack disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. allen.in This intermediate is stabilized by the delocalization of the negative charge across the ring, particularly by the electron-withdrawing nitrogen atoms within the pyrazine ring. allen.in

In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the formation of the ipso-substituted product. acs.orgchemrxiv.org While many SNAr reactions are believed to proceed through this stepwise mechanism, there is growing evidence suggesting that some may occur via a concerted mechanism, where bond-breaking and bond-forming occur simultaneously, especially with good leaving groups like chloride and bromide on rings that are not extremely electron-poor. stackexchange.com

Tele-Substitution Pathways and Mechanisms

A less common but significant reaction pathway observed in halopyrazine chemistry is tele-substitution, where the incoming nucleophile attacks a ring position distant from the one bearing the leaving group. chem-soc.siacs.org

Several factors have been identified that influence the competition between ipso- and tele-substitution pathways. acs.orgchemrxiv.org

Nature of the Nucleophile : The strength and "softness" of the nucleophile play a crucial role. More nucleophilic and softer nucleophiles, such as amines and thiols, tend to favor the formation of tele-substituted products compared to "harder" nucleophiles like alcohols. acs.orgchemrxiv.org

Nature of the Halogen : The type of halogen atom also affects the reaction outcome. The propensity for tele-substitution follows the trend I > Br > Cl. acs.orgchemrxiv.org

Solvent Polarity : The choice of solvent has a significant impact. Less polar aprotic solvents generally favor the tele-substitution pathway. acs.org Conversely, solvents with higher dielectric constants lead to a decrease in tele-substitution. acs.org Protic solvents can also act as nucleophiles themselves, leading to tele-substituted products where the solvent molecule is incorporated. acs.org

Substituent Effects : In related triazolopyrazine systems, electron-donating groups on the ring have been shown to promote the tele-substitution pathway when the leaving group is bromine. chemrxiv.org However, for chloro-triazolopyrazines, this electronic dependence is not observed. chemrxiv.org

| Factor | Condition Favoring Tele-Substitution | Condition Favoring Ipso-Substitution |

|---|---|---|

| Nucleophile | Softer, more nucleophilic (e.g., RNH2, RSH) | Harder (e.g., ROH) |

| Halogen Leaving Group | Iodine > Bromine > Chlorine | Chlorine > Bromine > Iodine |

| Solvent | Less polar aprotic | More polar |

| Substituents (on bromo-triazolopyrazines) | Electron-donating groups | Electron-withdrawing groups |

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a position away from the halogen-bearing carbon. acs.orgchemrxiv.org For instance, in the acs.orgchemrxiv.orgtriazolo[4,3-a]pyrazine system, the attack occurs at the C-8 position. acs.orgchemrxiv.org This is followed by a subsequent elimination step where a proton from the position of attack is lost along with the chloride ion from the C-5 position, leading to the rearranged product. acs.orgchemrxiv.org Isotope labeling experiments have confirmed that the hydrogen atom which ultimately replaces the halogen is derived from the solvent, not from the substrate itself. acs.org

Condensation Reactions with Carbonyl Compounds

The hydrazinyl (-NHNH2) group of this compound is a potent nucleophile that readily participates in condensation reactions, most notably with carbonyl compounds such as aldehydes and ketones.

Formation of Schiff Bases (Hydrazones)

The reaction of this compound with an aldehyde or a ketone results in the formation of a hydrazone, which is a type of Schiff base. nih.govderpharmachemica.com This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. rasayanjournal.co.in

These condensation reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid, and may require heating to proceed to completion. nih.gov The formation of these hydrazones is a versatile method for creating more complex molecular architectures, as the resulting Schiff bases can be used as intermediates for further synthetic transformations, such as cyclization reactions to form fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines. iipseries.org

| Reactant 1 | Reactant 2 (Formyl Derivative) | Product (Schiff Base) | Reaction Conditions |

|---|---|---|---|

| This compound | 4-methoxybenzaldehyde | (E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine | Absolute ethanol, glacial acetic acid (catalyst), reflux for 7 hours |

| This compound | Various formyl derivatives | Corresponding pyrazine-based Schiff-bases | Ethanol, reflux |

Reaction with Formyl Derivatives

The condensation reaction between this compound and various formyl derivatives (aldehydes) is a well-established method for synthesizing pyrazine-based Schiff bases or hydrazones. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often in the presence of an acid catalyst like glacial acetic acid. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, leading to the formation of a C=N double bond, characteristic of a hydrazone. A variety of formyl derivatives can be employed, leading to a diverse range of hydrazone products with different substituents. nih.gov

Table 1: Examples of Hydrazones Synthesized from this compound and Formyl Derivatives This table is interactive. Click on the headers to sort the data.

| Formyl Derivative | Resulting Hydrazone | Yield (%) | Melting Point (°C) |

|---|

Data sourced from a study on the synthesis of pyrazine-based Schiff-bases. nih.gov

Mechanochemical Approaches for Hydrazone Synthesis

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. rsc.orgresearchgate.net This approach involves the grinding of solid reactants, often in a ball mill, to initiate chemical reactions. rsc.orgmdpi.com The synthesis of hydrazones from hydrazines and aldehydes has been successfully achieved using mechanochemical methods, offering advantages such as reduced solvent waste, shorter reaction times, and often quantitative yields. researchgate.netmdpi.com

Studies have shown that the mechanochemical coupling of various heterocyclic hydrazines with aldehydes can produce hydrazones with high efficiency. researchgate.netmdpi.com The reactivity in these solvent-free conditions can be influenced by factors such as the electronic density on the hydrazine's amino group and steric hindrance around the reactive sites. rsc.org While specific studies focusing solely on the mechanochemical synthesis of hydrazones from this compound are not extensively detailed in the provided context, the general success of this method for analogous compounds suggests its potential applicability. researchgate.netmdpi.com This method aligns with the principles of green chemistry by minimizing the use of hazardous solvents. rsc.org

Spectroscopic Characterization of Hydrazone Isomers (e.g., EE', EZ' forms)

Hydrazones synthesized from this compound can exist as geometric isomers due to restricted rotation around the C=N double bond and the N-N single bond. These isomers are often designated as E/Z configurations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for identifying and characterizing these isomeric forms. nih.gov

For instance, 1H NMR spectroscopy can reveal the presence of different isomers in solution, which may exist in equilibrium. nih.gov The chemical shifts of protons, especially those near the C=N bond (e.g., the HC=N proton), can differ significantly between isomers. nih.gov Studies on similar hydrazone systems have reported the existence of EE' (trans-E) and EZ' (cis-E) isomers, which can be distinguished by their unique NMR signals. nih.gov The ratio of these isomers can also be determined from the integration of their respective peaks in the NMR spectrum. nih.gov Infrared (IR) spectroscopy is another valuable tool, showing characteristic absorption bands for the C=N and N-H bonds within the hydrazone structure. nih.gov

Cyclization Reactions for Fused Heterocyclic Systems

The hydrazone derivatives of this compound are important intermediates for the synthesis of fused heterocyclic systems, most notably triazolo[4,3-a]pyrazines. These fused rings are of significant interest in medicinal chemistry. nih.gov

Synthesis of Triazolo[4,3-a]pyrazines

Triazolo[4,3-a]pyrazines are a class of fused heterocyclic compounds that can be synthesized from this compound. nih.govresearchgate.netfrontiersin.org The general strategy involves the initial formation of a hydrazone, followed by a cyclization reaction that forms the triazole ring fused to the pyrazine core.

One common method involves reacting this compound with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst like p-toluenesulfonic acid. acs.org This one-pot reaction proceeds via an intermediate that cyclizes to form the triazolopyrazine ring system. acs.org Alternatively, a two-step process can be employed where the hydrazone is first isolated and then subjected to cyclization conditions. acs.org

Oxidative Cyclization Methods (e.g., using hypervalent iodine reagents like IBD)

Oxidative cyclization is a powerful method for the synthesis of fused triazoles. researchgate.net Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) and [bis(trifluoroacetoxy)iodo]benzene, have gained prominence as environmentally benign and highly selective oxidizing agents for these transformations. researchgate.netiipseries.org They offer an alternative to toxic heavy metal-based oxidants. researchgate.net

In the context of synthesizing triazolo[4,3-a]pyrazines, a hydrazone intermediate is formed from this compound and an aldehyde. This intermediate then undergoes an intramolecular oxidative cyclization facilitated by the hypervalent iodine reagent. iipseries.org This process leads to the formation of a new N-N bond and the aromatic triazole ring. researchgate.net The use of hypervalent iodine reagents has been successfully applied to the synthesis of a variety of fused triazoles and other heterocyclic compounds. researchgate.netiipseries.orgnih.gov

Ring Buckling Reactions

The term "ring buckling reaction" has been used in the literature to describe the synthesis of triazolo[4,3-a]pyrazine systems. researcher.life A study outlines a three-step synthesis of an 8-(2-fluoro-4-nitrophenoxy)- researchgate.netiipseries.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine, which includes a substitution reaction followed by a ring buckling reaction. researcher.life While the specific mechanistic details of "ring buckling" are not extensively elaborated in the provided context, it appears to refer to the cyclization step that forms the fused triazole ring. This terminology might be a descriptive way to envision the conformational changes leading to the final fused heterocyclic structure.

Formation of Other Fused Systems

Based on available research, the primary and most extensively documented application of this compound in the synthesis of fused heterocycles is the formation of the Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyrazine ring system. acs.orgresearchgate.netiipseries.org This transformation is efficiently achieved through condensation with aldehydes or their equivalents, followed by oxidative cyclization. researchgate.netresearchgate.net For instance, reaction with aldehydes and an oxidizing agent like chloramine-T or a hypervalent iodine reagent leads to 8-chloro-3-substituted- Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyrazines. iipseries.orgresearchgate.net Similarly, reaction with triethyl orthoformate furnishes the parent 8-chloro- Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyrazine. acs.org Treatment with trifluoroacetic anhydride (B1165640) also yields a derivative of this fused system, namely 8-chloro-3-(trifluoromethyl)- Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyrazine. google.com

While other classes of fused pyrazine systems exist, such as pyrazolo[1,5-a]pyrazines and 1,2,3-triazolo[1,5-a]pyrazines, their synthesis directly from this compound is not prominently described in the surveyed literature. nih.govmdpi.com The syntheses of these alternative fused heterocycles typically employ different starting materials and synthetic routes. mdpi.com For example, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been reported starting from 2-cyanopyrazine. mdpi.com Therefore, the Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyrazine core represents the principal fused system readily accessible from this compound, serving as a versatile scaffold for further chemical exploration. acs.orgresearchgate.net

Applications in Medicinal Chemistry and Biological Sciences

Development of Acetylcholinesterase Inhibitors (AChEIs)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing Alzheimer's disease (AD). A reduced concentration of acetylcholine in the synaptic cleft is a key factor in the cognitive decline observed in AD patients. By inhibiting AChE, the levels of acetylcholine can be increased, thereby enhancing cholinergic neurotransmission.

Design and Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives as Anti-Alzheimer's Agents

Researchers have designed and synthesized a series of novel 2-chloro-3-hydrazinopyrazine derivatives with the aim of creating effective anti-Alzheimer's agents. The core structure, featuring a pyrazine (B50134) ring, is an aromatic heterocycle containing two nitrogen atoms that can participate in protonation and hydrogen-bond formation, making it a promising candidate for drug design.

In one study, five derivatives, designated CHP1 through CHP5, were synthesized. These compounds were designed based on the pyrazine and formyl groups to assess their inhibitory effects on AChE. The chemical structures and purity of these synthesized compounds were confirmed using IR, 1H and 13C NMR, and elemental analyses.

In Vitro Evaluation of AChE Inhibitory Effects

The synthesized imine derivatives (CHP1-5) were evaluated for their ability to inhibit AChE in vitro, with donepezil (B133215), a standard drug for AD, used as a reference. The results indicated that the inhibitory activity of the derivatives was dependent on the nature of the substituents attached to the formyl group.

Among the tested compounds, CHP4 and CHP5 demonstrated strong AChE inhibitory effects. CHP4, which contains a hydroxyl group, showed the highest inhibitory effect with an IC50 value of 3.76 µM. CHP5 also exhibited significant activity with an IC50 value of 4.2 µM. For comparison, the IC50 value for the standard drug donepezil was 0.53 µM.

| Compound | IC50 (µM) |

|---|---|

| CHP4 | 3.76 |

| CHP5 | 4.2 |

| Donepezil (Standard) | 0.53 |

Neuroprotective Effects in Cell Models (e.g., PC12 cells against Aβ-induced toxicity)

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides, which are toxic to neuronal cells. Therefore, the neuroprotective effects of the most potent AChE inhibitor, CHP4, were investigated against Aβ-induced toxicity in differentiated PC12 cells, a common cell model in neuroscience research.

Initial toxicity studies showed that CHP4 was non-toxic to PC12 cells at concentrations up to 100 μM. When PC12 cells were exposed to Aβ1–42, their viability decreased significantly to 49.24% compared to the control group. However, treatment with CHP4 was found to significantly reduce this Aβ-induced cell death in a dose-dependent manner. Furthermore, Aβ1–42 is known to stimulate the hyperphosphorylation of tau protein, another hallmark of AD. The study found that CHP4 at a 30 μM concentration significantly decreased this tau hyperphosphorylation and increased the expression of HSP70, a protein involved in protecting cells from stress. These findings suggest that CHP4 has a protective effect on neuronal cells against Aβ-induced damage. mdpi.com

Antioxidant Properties of Derivatives

Oxidative stress is a key factor in the aging process and the development of neurodegenerative diseases like AD. It plays a significant role in the destruction of neuronal cells. Consequently, compounds that can protect neurons from oxidative damage are considered potential preventative agents for AD. mdpi.com

The antioxidant properties of the synthesized 2-chloro-3-hydrazinopyrazine derivatives were evaluated using several assays, including DPPH, FRAP, and ABTS. The results from these assays indicated that all the synthesized compounds possess significant antioxidant properties. Among them, CHP4 demonstrated the highest antioxidant activity. The FRAP assay, which measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+), showed that CHP4 had the highest Fe3+ reduction capability. This is particularly relevant as iron toxicity is implicated in the progression of AD. mdpi.com

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | FRAP Value (per 1 mM) |

|---|---|---|---|

| CHP1 | - | 48% | - |

| CHP4 | Highest | - | 3.016 |

| CHP5 | Least | - | - |

Molecular Modeling and Docking Studies for AChEI Activity

To understand the mechanism behind the observed AChE inhibitory activity, molecular docking studies were performed. These computational studies help to visualize how the synthesized compounds bind to the active site of the AChE enzyme. The active site of AChE is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). The docking results for the most active compound, CHP4, provided insights into its interaction with key amino acid residues within the enzyme's active site, supporting its efficacy as an AChE inhibitor. mdpi.com

Anticancer Research and c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers, making it an attractive target for anticancer drug development. nih.govnih.gov

While pyrazine derivatives, in general, have garnered significant attention for their potential as anticancer agents, specific research directly linking 2-Chloro-3-hydrazinylpyrazine and its derivatives to c-Met kinase inhibition is not extensively documented in the available literature. nih.gov The hydrazide-hydrazone moiety is recognized as an important functional group in various biologically active compounds, including those with anticancer properties. researchgate.netnih.gov Similarly, various heterocyclic compounds, including quinazolinone and pyrazolopyridine derivatives, have been investigated as c-Met kinase inhibitors. researchgate.netnih.govnih.gov However, dedicated studies focusing on the synthesis and evaluation of this compound derivatives specifically as c-Met kinase inhibitors are not prominently featured in the current body of research. Further investigation is required to explore the potential of this particular chemical scaffold in the context of c-Met targeted cancer therapy.

Derivatives as Intermediates for c-Met Inhibitors

The c-Met receptor tyrosine kinase has emerged as a significant target in cancer therapy, and inhibitors of this pathway are actively being pursued. nih.gov Derivatives of this compound are instrumental in synthesizing compounds based on the nih.goveurekaselect.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold, which has been identified as a potent core for c-Met inhibitors. rsc.orgnih.gov

In one study, two series of nih.goveurekaselect.comresearchgate.nettriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were designed and synthesized. rsc.org Several of these compounds demonstrated significant inhibitory activity against c-Met kinase and various cancer cell lines. For instance, compound 22i showed excellent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with a potent c-Met kinase inhibition IC50 value of 48 nM. rsc.org

Another study focused on creating dual c-Met/VEGFR-2 inhibitors based on the same triazolopyrazine core. nih.gov The most promising compound from this series, 17l , exhibited strong antiproliferative activity against A549, MCF-7, and HeLa cells and notable kinase inhibitory activity, with a c-Met IC50 of 26.00 nM. nih.gov These studies underscore the importance of the triazolopyrazine scaffold, accessible from this compound, as a foundational structure for developing targeted cancer therapeutics.

| Compound | c-Met Kinase IC50 (nM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | HeLa Cell Line IC50 (µM) | Source |

|---|---|---|---|---|---|

| 22i | 48 | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | rsc.org |

| 17l | 26.00 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | nih.gov |

Role of Pyrazine and Triazolo[4,3-a]pyrazine Scaffolds in Anticancer Agents

Heterocyclic compounds are foundational in the search for novel therapeutic strategies against cancer. nih.gov The pyrazine scaffold and its fused derivatives, such as the nih.goveurekaselect.comresearchgate.nettriazolo[4,3-a]pyrazine system, are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com These nitrogen-rich heterocyclic scaffolds are key components in compounds designed to inhibit various targets crucial for cancer cell proliferation and survival, including protein kinases. nih.govresearchgate.net

The versatility of these scaffolds allows for the development of inhibitors for various kinases, not limited to c-Met. mdpi.com For example, the triazolopyridine scaffold, a related structure, has also shown potent anticancer activity against human breast cancer cell lines. researchgate.net The electron-deficient and nitrogen-rich nature of the nih.goveurekaselect.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold makes it a valuable framework in drug discovery and chemical biology research. nih.gov The introduction of the triazolo[4,3-a]pyrazine core has been shown to improve the antitumor effect of target compounds, confirming its status as an active pharmacophore. nih.gov

Preclinical Studies on Cytotoxicity and Synergistic Effects (e.g., Selinexor)

A key aspect of developing new anticancer agents is evaluating their cytotoxicity and potential for synergistic effects when combined with existing therapies. Preclinical studies have shown that pyrazine derivatives can induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Selinexor (B610770), an inhibitor of the nuclear export protein XPO1, serves as an important example of combination therapy in preclinical models. nih.gov While not a direct derivative of this compound, its studies exemplify a strategy applicable to novel agents. In chronic lymphocytic leukemia (CLL), selinexor has demonstrated synergistic cytotoxic effects when combined with chemotherapy drugs like fludarabine (B1672870) and bendamustine, as well as targeted agents like the PI3Kδ inhibitor idelalisib. nih.govnih.gov This synergism was observed even in the presence of protective stromal cells, which can mimic the tumor microenvironment. nih.gov Such preclinical evidence provides a strong rationale for investigating novel pyrazine-based compounds, developed from precursors like this compound, in combination therapies to enhance efficacy and overcome drug resistance. nih.govnih.gov

Antimalarial Compound Development

The emergence and spread of drug-resistant malaria parasites necessitate the urgent development of new chemotherapeutics. beilstein-journals.org The Open Source Malaria (OSM) consortium has focused on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, designated as "Series 4," as a promising class of antimalarial agents. nih.govbeilstein-journals.orgbeilstein-journals.org This scaffold is readily synthesized from this compound and its analogues.

Synthesis of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials

The synthesis of the antimalarial triazolopyrazine scaffold typically involves the reaction of a chloro-heterocycle with a hydrazine-containing compound. researchgate.net This core structure can then be modified through late-stage functionalization, a strategy that uses existing C-H bonds as points for chemical modification, avoiding the need for costly and time-consuming de novo synthesis. researchgate.net Techniques such as photoredox and Diversinate™ chemistry have been successfully employed to create libraries of novel analogues from the parent triazolopyrazine scaffold for biological screening. nih.govresearchgate.netnih.gov For example, a known 5-chloro-3-(4-chlorophenyl)- nih.goveurekaselect.comresearchgate.nettriazolo[4,3-a]pyrazine was used as a scaffold for amination reactions to generate a library of 14 unique derivatives for antimalarial testing. beilstein-journals.org

Evaluation against Plasmodium falciparum

Compounds derived from the 1,2,4-triazolo[4,3-a]pyrazine scaffold have demonstrated significant potency against multiple strains of Plasmodium falciparum (Pf), the parasite responsible for the most severe form of malaria. beilstein-journals.org The OSM Series 4 compounds have shown IC50 values as low as 16 nM. beilstein-journals.orgbeilstein-journals.org

Screening of newly synthesized derivatives is conducted against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of the parasite. nih.govnih.gov Many compounds in this series exhibit moderate to potent antimalarial activity, with IC50 values ranging from the low nanomolar to the micromolar range. nih.govnih.govmalariaworld.org Crucially, a significant number of these active compounds show little to no cytotoxicity against human cell lines, such as HEK293 (human embryonic kidney cells), at high concentrations, indicating a favorable selectivity index and a good tolerability profile in early-stage testing. nih.govresearchgate.netbeilstein-journals.orgnih.gov

| Compound Series/Type | P. falciparum Strain | IC50 Range (µM) | Cytotoxicity against HEK293 Cells | Source |

|---|---|---|---|---|

| OSM Series 4 (General) | Various | Potency down to 0.016 µM (16 nM) | Little poly-pharmacology or cytotoxicity | nih.govresearchgate.netbeilstein-journals.org |

| Late-Stage Functionalized Analogues | 3D7, Dd2 | 0.3 to >20 | No toxicity displayed at 80 µM | nih.govresearchgate.netnih.gov |

| Tertiary Alkylamine Derivatives | 3D7 | 9.90 to 23.30 | No toxicity demonstrated at 80 µM for active compounds | nih.gov |

| Fluorinated Analogues | 3D7, Dd2 | 0.2 to >80 | No toxicity displayed at 80 µM | beilstein-journals.org |

Phenotypic Drug Discovery Approaches and Predictive Models

The development of the triazolopyrazine series for antimalarial applications utilizes a phenotypic drug discovery approach, where compounds are screened based on their ability to inhibit parasite growth without prior knowledge of the specific molecular target. The OSM Series 4 compounds are believed to act by inhibiting PfATP4, a P-type ATPase in the parasite that regulates sodium ion concentration. researchgate.netbeilstein-journals.org

To guide the synthesis of more potent analogues, computational and predictive models are employed. Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the structural properties of the triazolopyrazine derivatives with their observed biological activity. researchgate.net By developing robust QSAR models, researchers can predict the antimalarial activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This combination of phenotypic screening and in-silico predictive modeling provides a valuable and efficient approach for developing novel antimalarial drugs. researchgate.net

Identification of Target Mechanisms (e.g., PfATP4)

Derivatives of this compound, particularly those belonging to the 1,2,4-triazolo[4,3-a]pyrazine class, have been a focal point of antimalarial drug discovery programs. beilstein-journals.orgnih.gov Research conducted by the Open Source Malaria (OSM) consortium has identified this scaffold as a promising source of potent antimalarial leads. nih.govnih.gov These compounds are believed to exert their antimalarial effect by targeting and dysregulating the Plasmodium falciparum ATPase4 (PfATP4), an essential cation-transporter ion pump in the parasite. beilstein-journals.orgnih.govresearchgate.net

PfATP4 is responsible for maintaining low cytosolic sodium ion (Na+) concentrations within the parasite. eurekaselect.com The inhibition or interference of this pump by triazolopyrazine derivatives disrupts the parasite's ability to regulate Na+ homeostasis. nih.govbeilstein-journals.org This disruption leads to a significant accumulation of Na+ and a subsequent increase in the acid load within the cell, which ultimately inhibits parasite growth and leads to cell death. nih.govbeilstein-journals.org The specificity of PfATP4 to the parasite, being absent in mammals, makes it an attractive and viable target for antimalarial drug design. eurekaselect.com Compounds from this class have demonstrated potent in vitro activity against P. falciparum, with IC50 values in the low nanomolar to micromolar range, and have shown efficacy in mouse models. nih.govresearchgate.net

Antileishmanial Activity

The hydrazinyl moiety of this compound is a key functional group for synthesizing hydrazone derivatives, a class of compounds known to possess a broad spectrum of biological activities, including antileishmanial properties. nih.govnih.gov

Research into hydrazone derivatives has yielded compounds with significant in vitro activity against Leishmania species. nih.gov A study focused on a series of substituted phenylethylidenehydrazinylpyridinium derivatives demonstrated potent activity against the promastigotes of Leishmania tropica. nih.gov Several of these synthesized hydrazones exhibited greater efficacy than the reference drug, meglumine (B1676163) antimoniate (glucantime). nih.gov

The most active compounds from the study, 3d and 5c, showed IC50 values of 6.90 µM and 9.92 µM, respectively, which is approximately two to three times more effective than glucantime (B87149) (IC50 value: 20.49 µM). nih.gov These findings suggest that hydrazone derivatives have the potential to serve as lead compounds for the development of new and more effective treatments for leishmaniasis. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 3d | 6.90 |

| 5c | 9.92 |

| 3b | 11.69 |

| 3c | 12.03 |

| Meglumine antimoniate (Reference) | 20.49 |

Antibacterial and Antifungal Activities

The versatile scaffold of this compound has been extensively used to generate fused heterocyclic systems with notable antibacterial and antifungal properties.

A series of novel triazolo[4,3-a]pyrazine derivatives, synthesized from this compound precursors, have been evaluated for their in vitro antibacterial activity. nih.govresearchgate.netnih.gov These compounds have shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov

In one study, compound 2e from a synthesized series displayed superior antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. nih.govresearchgate.netnih.gov This level of activity was comparable to the first-line antibacterial agent ampicillin, which had MIC values of 32 µg/mL and 8 µg/mL against the same strains, respectively. nih.gov The structure-activity relationship analysis suggested that the presence of a beilstein-journals.orgnih.govnih.govtriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine (B42938) moiety was beneficial for the antibacterial effects. nih.gov

| Compound | Staphylococcus aureus | Escherichia coli |

|---|---|---|

| 2e | 32 | 16 |

| Ampicillin (Reference) | 32 | 8 |

Pyrazine precursors are also utilized in the synthesis of fused pyridine (B92270) derivatives, such as pyrazolo[3,4-b]pyridines, which have demonstrated significant bactericidal activity. nih.govjapsonline.com These compounds have been tested against a variety of bacterial strains, showing moderate activity. japsonline.com For instance, certain pyrazolo[3,4-b]pyridine derivatives showed moderate inhibition zones (12-16 mm) against Bacillus subtilis and E. coli. japsonline.com

Studies on pyrazolo-pyridine derivatives synthesized from related chloro-cyanopyrazine compounds have shown elevated activity against anaerobic bacteria, with MIC values ranging from 22-100 µg/cm³. nih.gov These fused heterocyclic systems represent another important class of antimicrobials derived from pyrazine chemistry.

Other Biological Activities (General Pyrazine Derivatives)

Beyond the specific applications detailed above, the pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of other pharmacological activities. These activities include anticancer, anti-inflammatory, antiviral, and antioxidant properties. The versatility of the pyrazine core structure allows for extensive chemical modification, leading to the discovery of compounds with diverse therapeutic potential.

Computational and Theoretical Studies

Molecular Modeling and Docking

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for understanding the interaction between a ligand and its target protein.

In a recent study, a series of novel 2-chloro-3-hydrazinopyrazine derivatives were designed, synthesized, and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease. nih.gov The primary goal of this research was to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A reduced concentration of acetylcholine is associated with the loss of cholinergic neurotransmission observed in Alzheimer's patients. nih.gov

Molecular docking studies were performed to investigate the binding modes of these compounds within the active site of the AChE enzyme. The pyrazine (B50134) base of the derivatives is an aromatic heterocyclic ring containing two nitrogen atoms, which can participate in protonation and hydrogen-bond formation. nih.gov The docking results provided insights into the key interactions between the ligands and the amino acid residues of the enzyme's active site.

One of the synthesized compounds, designated as CHP4, demonstrated significant potential. nih.gov The molecular docking analysis of CHP4, along with its performance in anti-Alzheimer's and antioxidant studies, suggested a protective effect against Aβ-induced damage, a hallmark of Alzheimer's disease. nih.gov

The general procedure for preparing these pyrazine-based Schiff-bases involved the condensation reaction of 2-chloro-3-hydrazinopyrazine with various formyl derivatives in the presence of ethanol (B145695) and glacial acetic acid as a catalyst. nih.gov

The table below summarizes the molecular characteristics of the synthesized 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5), indicating their potential as drug candidates. nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors |

| CHP1 | C11H9ClN4O2 | 264.67 | 1.82 | 2 | 5 |

| CHP2 | C12H11ClN4O2 | 278.70 | 2.24 | 2 | 5 |

| CHP3 | C12H11ClN4O | 262.70 | 2.50 | 2 | 4 |

| CHP4 | C11H8Cl2N4O | 299.12 | 2.87 | 2 | 4 |

| CHP5 | C11H8ClN5O3 | 309.67 | 1.63 | 3 | 7 |

This data is based on the study of novel 2-chloro-3-hydrazinopyrazine derivatives as potential multifunctional anti-AD agents. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for predicting various molecular properties such as optimized geometry, vibrational frequencies, and electronic parameters.

While specific DFT studies on 2-Chloro-3-hydrazinylpyrazine were not found, research on related hydrazine (B178648) and thiazole (B1198619) derivatives demonstrates the utility of this approach. kbhgroup.in For instance, DFT calculations have been employed to study the structural and electronic properties of 2-(2-hydrazineyl)thiazole derivatives. kbhgroup.in In such studies, the geometry of the molecules is optimized using a specific functional, like B3LYP, and a basis set, such as 6-311G(d,p). kbhgroup.in

These calculations can provide detailed information on bond lengths and bond angles. For example, in a study of a thiazole derivative, the bond length of the exocyclic imine bond (C=N) was found to be 1.2866 Å, while the N-N bond length was 1.3545 Å. kbhgroup.in The electronic properties of molecules can be analyzed by computing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining the chemical reactivity of a molecule. kbhgroup.in

DFT calculations can also be used to simulate spectroscopic data. For example, time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectra of a molecule. kbhgroup.in Furthermore, the vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational bands. kbhgroup.in

The following table illustrates the type of data that can be obtained from DFT calculations on a representative molecule, based on studies of similar heterocyclic compounds.

| Parameter | Description | Example Value (Hypothetical for a derivative) |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 eV |

| Energy Gap (ΔE) | The difference in energy between HOMO and LUMO (LUMO-HOMO). | 4.4 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.2 Debye |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to interpret experimental IR and Raman spectra. |

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIE studies are a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org By measuring the difference in reaction rates between a molecule containing a lighter isotope (e.g., hydrogen, ¹H) and its counterpart with a heavier isotope (e.g., deuterium, ²H or D), researchers can determine whether a specific bond is broken or formed in the rate-determining step of the reaction. epfl.chbaranlab.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. epfl.ch For C-H bond cleavage, the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), kH/kD, is typically greater than 1. epfl.ch This is because the C-H bond has a higher zero-point vibrational energy than the C-D bond, making the C-H bond easier to break. baranlab.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and can provide information about changes in hybridization at the carbon atom during the reaction. wikipedia.org

While no specific KIE studies on the reaction mechanisms of this compound have been documented in the reviewed literature, this technique could be applied to understand its synthesis or subsequent reactions. For example, in the synthesis of derivatives, if a C-H bond on an aromatic ring is functionalized in the rate-determining step, a primary KIE would be expected.

The table below outlines the types of KIE and their implications for reaction mechanisms.

| Type of KIE | Description | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | The bond to the isotope is broken in the rate-determining step. | > 1 (typically 2-7) | The X-H/D bond is cleaved in the slowest step of the reaction. |

| Secondary KIE | The bond to the isotope is not broken in the rate-determining step. | Close to 1 (e.g., 0.7-1.5) | Indicates changes in the local environment of the isotope, such as rehybridization. |

| Inverse KIE | The reaction is faster with the heavier isotope. | < 1 | Can occur in secondary KIEs or in certain equilibrium processes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comlibretexts.org QSAR models are widely used in drug discovery and toxicology to predict the activity of new or untested chemicals, thereby prioritizing synthetic efforts and reducing the need for extensive animal testing. jocpr.comnih.gov

The development of a QSAR model involves several key steps:

Data Set Selection : A set of molecules with known biological activities is chosen.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. jocpr.com

Model Validation : The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development. jocpr.com

For a series of this compound derivatives, a QSAR study could be conducted to predict their activity against a specific biological target, such as acetylcholinesterase. By identifying the key molecular features that contribute to high activity, the model can guide the design of new, more potent derivatives.

A study on hydrazine derivatives established a 3D-QSAR equation to describe the relationship between their structures and the rate of radiolysis. researchgate.net The model revealed that the total energy of the molecule and the orbital transition energy were the main factors influencing their stability under β radiolysis. researchgate.net

The following table provides an overview of the components involved in a typical QSAR study.

| Component | Description | Examples |

| Biological Activity (Dependent Variable) | The measured biological effect of the compounds. | IC50, EC50, Ki |

| Molecular Descriptors (Independent Variables) | Numerical values that characterize the structure and properties of the molecules. | LogP (lipophilicity), molecular weight, polar surface area, electronic properties. |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation Metrics | Statistical parameters used to assess the quality and predictive ability of the model. | R² (coefficient of determination), Q² (cross-validated R²), RMSE (root mean square error). |

Advanced Spectroscopic and Structural Analysis of Derivatives Excluding Basic Identification

NMR Spectroscopy (¹H, ¹³C) for Isomer Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including derivatives of 2-chloro-3-hydrazinylpyrazine. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular structure, connectivity, and the chemical environment of the atoms.

Detailed analysis of a series of Schiff base derivatives of this compound, formed by condensation with various substituted benzaldehydes, has been reported. The ¹H and ¹³C NMR spectra of these compounds confirm the formation of the imine linkage and provide insights into the electronic effects of the substituents on the pyrazine (B50134) and phenyl rings.

¹H NMR Spectroscopy: The ¹H NMR spectra of these derivatives show characteristic signals for the pyrazine ring protons, the azomethine proton (-N=CH-), and the protons of the substituted phenyl ring. The chemical shift of the NH proton of the hydrazinyl group is also a key diagnostic signal. For instance, in a series of (E)-2-chloro-3-(2-(substituted-benzylidene)hydrazinyl)pyrazine derivatives (CHP1-CHP5), the pyrazine ring protons appear as doublets or multiplets in the aromatic region. The azomethine proton typically resonates as a singlet further downfield. The chemical shifts of the phenyl ring protons are influenced by the nature of the substituent.

The following table summarizes the ¹H and ¹³C NMR data for a selection of this compound derivatives nih.gov.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| CHP1 ((E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine) | 8.58 (s, 1H, NH), 8.21 (dd, 1H, pyrazine-H), 8.07 (s, 1H, CH=N), 7.81 (dd, 1H, pyrazine-H), 7.73 (d, 2H, Ar-H), 6.94 (d, 2H, Ar-H), 3.86 (s, 3H, OCH₃) | 161.33, 147.52, 146.01, 141.52, 133.31, 129.04, 126.30, 114.20, 109.94, 55.39 |

| CHP3 ((E)-3-((2-(3-chloropyrazin-2-yl)hydrazinylidene)methyl)phenol) | 10.77 (s, 1H, NH), 9.59 (s, 1H, OH), 8.43 (s, 1H, CH=N), 8.23 (s, 1H, pyrazine-H), 7.85 (s, 1H, pyrazine-H), 7.24 (m, 2H, Ar-H), 7.08 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H) | 158.11, 148.37, 146.31, 141.97, 136.52, 133.79, 132.91, 130.32, 118.87, 117.35, 112.76 |

| CHP5 ((E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)pyrazine) | 10.92 (s, 1H, NH), 8.50 (s, 1H, CH=N), 8.26 (s, 1H, pyrazine-H), 7.87 (dd, 1H, pyrazine-H), 7.73 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H) | 148.29, 144.70, 142.01, 134.29, 134.23, 134.10, 133.01, 129.37, 128.73 |

FT-IR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies observed in the FT-IR spectra of the Schiff base derivatives of this compound include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ is indicative of the N-H bond of the hydrazinyl moiety nih.gov.

C=N stretching: The imine group (C=N) typically shows a stretching vibration in the range of 1640-1670 cm⁻¹ nih.gov.

C=C and C=N stretching (aromatic): The stretching vibrations of the pyrazine and phenyl rings are observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The presence of the chlorine atom on the pyrazine ring gives rise to a C-Cl stretching band, usually found in the fingerprint region. For example, in CHP1, this is observed at 610 cm⁻¹ nih.gov.

Other functional groups: Substituents on the phenyl ring will also have characteristic absorption bands, such as C-O stretching for methoxy (B1213986) groups or O-H stretching for hydroxyl groups nih.gov.

The table below presents selected FT-IR data for some derivatives nih.gov.

| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C-Cl) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| CHP1 | 3248 | 1647 | 610 | 1242 (C-O), 1511 (C=C) |

| CHP3 | 3420 | 1666 | 689 | 3291 (O-H), 1170 (C-N) |

| CHP5 | 3207 | 1647 | 707 | 1487 (C=C), 1168 (C-N) |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformational preferences and packing of molecules in the solid state.

While specific X-ray crystallographic data for this compound or its simple Schiff base derivatives were not found in the conducted search, the crystal structures of related hydrazone and pyrazine derivatives have been reported. For instance, the crystal structure of 2′-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate reveals a nearly planar molecule with extensive hydrogen bonding and π-π stacking interactions that lead to a three-dimensional supramolecular network nih.gov. It is expected that derivatives of this compound would also exhibit planar or near-planar conformations, stabilized by intramolecular hydrogen bonding between the hydrazinyl NH and a pyrazine nitrogen atom. Intermolecular interactions such as hydrogen bonding and π-π stacking would likely play a significant role in their crystal packing.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar and thermally labile molecules, making it suitable for this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

While detailed fragmentation studies for specific derivatives of this compound were not available in the search results, general fragmentation patterns for Schiff bases and related nitrogen-containing heterocycles are known. Upon ionization, the molecular ion ([M]⁺ or [M+H]⁺) is formed. Subsequent fragmentation can occur through various pathways, including:

Cleavage of the N-N bond in the hydrazinyl moiety.

Fragmentation of the pyrazine ring.

Cleavage of the bond between the imine carbon and the phenyl ring.

Loss of the substituent from the phenyl ring.

The fragmentation of Schiff bases can be complex and is often influenced by the nature of the substituents and the ionization conditions. Diagnostic fragmentation patterns can be used to distinguish between isomers.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For compounds like the derivatives of this compound, which contain aromatic rings and conjugated systems, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectra of the Schiff base derivatives of this compound show absorption maxima (λmax) in the range of 365-390 nm nih.gov. These absorptions are attributed to n → π* and/or π → π* electronic transitions within the conjugated system that extends over the pyrazine ring, the imine bond, and the phenyl ring. The exact position of the λmax is influenced by the electronic nature of the substituent on the phenyl ring.

The table below lists the λmax values for several derivatives in DMF nih.gov.

| Compound | λmax (nm) |

| CHP1 | 365 |

| CHP3 | 365 |

| CHP5 | 390 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-hydrazinylpyrazine, and what critical parameters influence yield?

- Answer : The synthesis typically involves multi-step reactions starting with chlorination of pyrazine derivatives. For example, thionyl chloride (SOCl₂) under reflux is widely used to introduce chlorine at the 2-position of pyrazine, followed by hydrazine substitution at the 3-position . Key parameters include solvent choice (e.g., anhydrous dichloromethane or THF), reaction temperature (60–80°C for chlorination), and stoichiometric control of hydrazine to avoid over-substitution . Yield optimization often requires chromatographic purification (e.g., silica gel column) or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Answer : Structural confirmation relies on ¹H/¹³C NMR to verify hydrazinyl (–NH–NH₂) and chloro substituents. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated in related hydrazinylpyrazine analogs . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies N–H stretches (3100–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Answer : The compound is hygroscopic and prone to oxidation. Storage requires anhydrous conditions (desiccator with silica gel) at 2–8°C in amber vials to prevent photodegradation . Purity (>95%) should be periodically verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during hydrazine substitution?

- Answer : Competing side reactions (e.g., dimerization or over-chlorination) are mitigated by:

- Using slow addition of hydrazine hydrate to maintain a molar ratio of 1:1.1 (pyrazine:hydrazine).

- Employing Schlenk techniques to exclude moisture and oxygen .

- Adding catalytic triethylamine (0.1 eq) to neutralize HCl byproducts, enhancing reaction efficiency .

- Monitoring progress via TLC (silica plates, ethyl acetate/hexane eluent) .

Q. What computational methods are used to predict reactivity and binding modes of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), leveraging crystallographic data from analogs . Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact biological activity?

- Answer : Chlorine’s electronegativity and steric effects make it critical for target binding. Fluorine substitution (smaller size, higher electronegativity) may enhance metabolic stability but reduce affinity. Comparative studies on antibacterial activity show that chloro derivatives exhibit 2–3× higher inhibition against E. coli than fluoro analogs, likely due to improved hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data for hydrazinylpyrazine derivatives?

- Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).

- Impurity profiles : Use LC-MS to quantify trace byproducts (e.g., unreacted hydrazine) that may skew results .

- Solubility differences : Pre-solubilize compounds in DMSO (≤1% v/v) to ensure consistent bioavailability .

Q. How can regioselectivity challenges in pyrazine functionalization be addressed?

- Answer : Regioselectivity is controlled via:

- Directing groups : Introducing temporary substituents (e.g., methyl at the 5-position) to block undesired sites .

- Metal catalysis : Pd-mediated cross-coupling for selective C–N bond formation .

- Microwave-assisted synthesis : Enhances kinetic control, reducing side reactions .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

Table 2 : Analytical Techniques for Stability Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.